1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone
Overview
Description
1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone is a chemical compound with the molecular formula C16H23BN2O3. This compound is known for its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a dioxaborolane group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone typically involves the reaction of pyridine derivatives with boronic acid derivatives. One common method involves the use of n-butyllithium (n-BuLi) as a base to deprotonate the pyridine derivative, followed by the addition of a boronic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
4-(Pyrrolidin-1-yl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: This compound features an isoquinoline ring in place of the pyridine ring.
Uniqueness
1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-pyridinyl]-methanone is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific research applications.
Properties
IUPAC Name |
pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-8-13(18-11-12)14(20)19-9-5-6-10-19/h7-8,11H,5-6,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRCWOYKZAJKES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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